molecular formula C12H8N2O2 B3836156 Benzimidazole, 1-(2-furoyl)-

Benzimidazole, 1-(2-furoyl)-

Cat. No.: B3836156
M. Wt: 212.20 g/mol
InChI Key: MKTOOJYQEIEQNP-UHFFFAOYSA-N
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Description

Benzimidazole, 1-(2-furoyl)- is a heterocyclic aromatic compound that features a benzimidazole core fused with a furan ring through a carbonyl group. This compound is part of the benzimidazole family, known for its diverse biological activities and applications in medicinal chemistry. Benzimidazole derivatives have been extensively studied for their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 1-(2-furoyl)- typically involves the condensation of o-phenylenediamine with furoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the synthesis of benzimidazole, 1-(2-furoyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzimidazole, 1-(2-furoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzimidazole, 1-(2-furoyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzimidazole, 1-(2-furoyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It also interacts with DNA and RNA, disrupting their normal functions and leading to cell death in pathogens or cancer cells . The pathways involved include inhibition of DNA synthesis, disruption of microtubule formation, and induction of apoptosis .

Comparison with Similar Compounds

Comparison: Benzimidazole, 1-(2-furoyl)- is unique due to the presence of the furan ring, which imparts additional electronic and steric properties. This modification enhances its binding affinity to certain biological targets, making it more effective in specific applications compared to its analogs .

Properties

IUPAC Name

benzimidazol-1-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-12(11-6-3-7-16-11)14-8-13-9-4-1-2-5-10(9)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTOOJYQEIEQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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